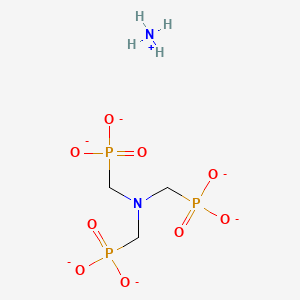
(Nitrilotris(methylene))trisphosphonic acid, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Nitrilotris(methylene))trisphosphonic acid, ammonium salt is a chemical compound known for its versatile applications in various fields. It is a derivative of nitrilotris(methylene)triphosphonic acid, where the ammonium salt form enhances its solubility and usability in different environments. This compound is widely used as an antiscalant, cement retarder, and in various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Nitrilotris(methylene))trisphosphonic acid, ammonium salt typically involves the reaction of nitrilotris(methylene)triphosphonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ammonium salt. The general reaction can be represented as: [ \text{N[CH}_2\text{P(O)(OH)}_2\text{]}_3 + \text{NH}_4\text{OH} \rightarrow \text{N[CH}_2\text{P(O)(OH)}_2\text{]}_3\text{NH}_4 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful addition of ammonium hydroxide to nitrilotris(methylene)triphosphonic acid solution, followed by purification steps to remove any impurities. The final product is then dried and packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
(Nitrilotris(methylene))trisphosphonic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different phosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various cationic salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphonic acids, while substitution reactions can produce different ammonium salt derivatives .
Wissenschaftliche Forschungsanwendungen
(Nitrilotris(methylene))trisphosphonic acid, ammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the study of metal ion interactions.
Biology: The compound is employed in biochemical assays and as a buffer in various biological experiments.
Industry: The compound is used as an antiscalant in water treatment, a cement retarder in construction, and in the formulation of cleaning agents
Wirkmechanismus
The mechanism of action of (Nitrilotris(methylene))trisphosphonic acid, ammonium salt involves its ability to chelate metal ions and inhibit scale formation. The compound interacts with metal ions, forming stable complexes that prevent the precipitation of scale-forming salts. This property is particularly useful in water treatment and industrial processes where scale formation is a concern .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nitrilotris(methylene)triphosphonic acid, sodium salt
- Diethylenetriaminepentakis(methylphosphonic acid)
- Etidronic acid
Uniqueness
Compared to similar compounds, (Nitrilotris(methylene))trisphosphonic acid, ammonium salt offers enhanced solubility and specific reactivity due to the presence of the ammonium ion. This makes it particularly suitable for applications requiring high solubility and effective chelation properties .
Eigenschaften
CAS-Nummer |
34274-28-7 |
|---|---|
Molekularformel |
C3H10N2O9P3-5 |
Molekulargewicht |
311.04 g/mol |
IUPAC-Name |
azanium;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine |
InChI |
InChI=1S/C3H12NO9P3.H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);1H3/p-5 |
InChI-Schlüssel |
QLBMTYBUHJKAQD-UHFFFAOYSA-I |
Kanonische SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[NH4+] |
Verwandte CAS-Nummern |
6419-19-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




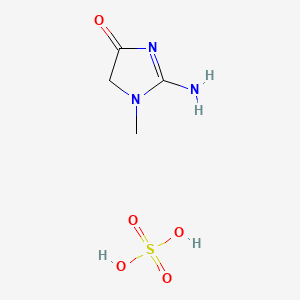

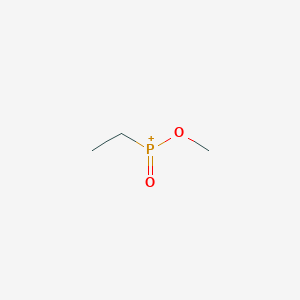
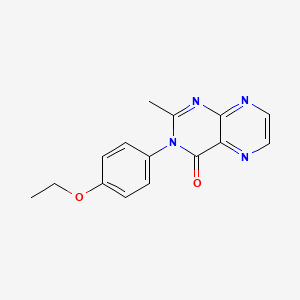
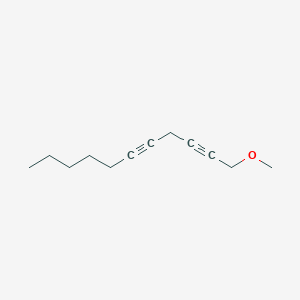
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)


![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)

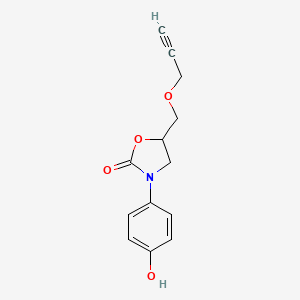
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
